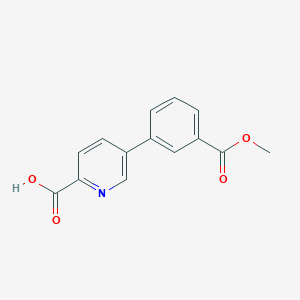

5-(3-Methoxycarbonylphenyl)-picolinic acid

Übersicht

Beschreibung

5-(3-Methoxycarbonylphenyl)-picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-methoxycarbonylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxycarbonylphenyl)-picolinic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available picolinic acid and 3-methoxycarbonylbenzene.

Coupling Reaction: The key step involves a coupling reaction between picolinic acid and 3-methoxycarbonylbenzene. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of catalysts to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Methoxycarbonylphenyl)-picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require strong acids (e.g., sulfuric acid) or halogenating agents (e.g., chlorine gas).

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Nitro, halo, or sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(3-Methoxycarbonylphenyl)-picolinic acid has been investigated for its potential therapeutic properties. Its structure allows it to function as a ligand for metal ions, which can be crucial in drug design.

- Anticancer Activity : Research indicates that derivatives of picolinic acid can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of pancreatic cancer cells by interfering with polyamine metabolism . This mechanism involves the competitive inhibition of polyamine import, thereby reducing cell proliferation.

- Biological Activity : Studies have suggested that modifications to the picolinic acid moiety can enhance biological activity. For example, the introduction of different substituents on the phenyl ring may lead to compounds with improved pharmacological profiles .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules.

- Synthesis of Complex Molecules : this compound can be utilized as an intermediate in the synthesis of various organic compounds. Its carboxylic acid group makes it suitable for reactions such as esterification or amidation, leading to the formation of new derivatives with potential biological activities .

- Precursor for Ligands : The methoxycarbonyl group enhances the compound's ability to form coordination complexes with metal ions, making it a candidate for developing metal-based drugs or catalysts .

Biochemical Applications

In biochemistry, this compound can play a role in studying metabolic processes and enzyme interactions.

- Enzyme Inhibition Studies : The compound's structural features allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, research into related picolinic acid derivatives has demonstrated their ability to inhibit ATP synthase in Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .

- Metal Ion Binding Studies : Due to its functional groups, this compound can be used in studies investigating the binding affinity of ligands to metal ions, which is crucial for understanding various biochemical pathways and developing new therapeutic agents .

Data Summary Table

Case Studies

- Anticancer Research : A study demonstrated that derivatives of picolinic acid could reduce the growth rate of pancreatic cancer cells significantly when tested in vitro. The mechanism involved competitive inhibition of polyamine uptake, suggesting that similar compounds could be developed into effective cancer therapeutics .

- Synthesis Exploration : Researchers successfully synthesized a series of compounds based on this compound, exploring their reactivity under various conditions. The results indicated high yields and selectivity for desired products, validating its utility as a synthetic intermediate .

- Enzyme Interaction Studies : Investigations into the interactions between picolinic acid derivatives and ATP synthase revealed promising results for developing new treatments against tuberculosis. The study highlighted how structural modifications could enhance inhibitory effects on enzyme activity .

Wirkmechanismus

The mechanism of action of 5-(3-Methoxycarbonylphenyl)-picolinic acid depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.

Ligand Binding: In coordination chemistry, it can act as a ligand, forming complexes with metal ions and influencing their reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Methoxycarbonylphenylboronic acid

- 4-Formylphenylboronic acid

- 3-Formylphenylboronic acid

Uniqueness

5-(3-Methoxycarbonylphenyl)-picolinic acid is unique due to the presence of both a picolinic acid moiety and a methoxycarbonylphenyl group. This combination imparts distinct chemical properties, such as enhanced binding affinity to certain metal ions and potential biological activity.

Biologische Aktivität

5-(3-Methoxycarbonylphenyl)-picolinic acid, a compound characterized by its unique structural features, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and comparative studies with related compounds.

Chemical Structure and Properties

This compound possesses a picolinic acid backbone with a methoxycarbonylphenyl substituent. Its molecular formula is with a molecular weight of approximately 231.25 g/mol. The presence of both the picolinic acid moiety and the methoxycarbonylphenyl group enhances its binding affinity to various biological targets, which is crucial for its activity as an enzyme inhibitor and ligand.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic processes.

- Receptor Binding : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Metal Ion Chelation : The picolinic acid structure allows for chelation of metal ions, which can modulate enzyme activity and influence various biochemical pathways.

In Vitro Studies

In vitro experiments have demonstrated several biological effects:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been shown to enhance the efficacy of antibiotics against Mycobacterium avium complex (MAC) by chelating essential metal ions such as Fe²⁺ .

- Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication in cultured cells, potentially through mechanisms involving apoptosis induction .

In Vivo Studies

Research involving animal models has provided insights into the compound's therapeutic potential:

- Anti-tumor Activity : In studies on mice with induced tumors, administration of this compound resulted in increased survival rates compared to controls. This effect is likely mediated through immune system activation .

- Neuroprotective Effects : Similar compounds in the picolinic acid family have been associated with neuroprotection, particularly in contexts involving oxidative stress and inflammation .

Comparative Analysis with Related Compounds

A comparison with other picolinic acid derivatives highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methoxycarbonylphenyl)-picolinic acid | Similar backbone; different substituent | Moderate enzyme inhibition |

| Picolinic Acid | Basic structure without phenyl group | Neuroprotective; immune modulation |

| Anthranilic Acid Derivatives | Related structure; different functional groups | Antitumor; antiviral |

Case Studies and Research Findings

-

Enzyme Inhibition Study :

- A study evaluated the inhibitory effects of this compound on specific metabolic enzymes. Results indicated a dose-dependent inhibition, suggesting potential applications in metabolic disorders.

- Antimicrobial Efficacy :

Eigenschaften

IUPAC Name |

5-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)11-5-6-12(13(16)17)15-8-11/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCVQRSCAMYBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679308 | |

| Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-64-5 | |

| Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.